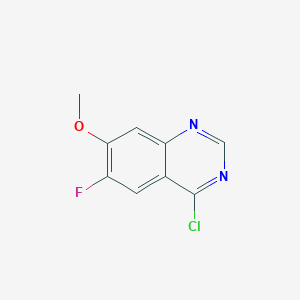

4-Chloro-6-fluoro-7-methoxyquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFN2O |

|---|---|

Molecular Weight |

212.61 g/mol |

IUPAC Name |

4-chloro-6-fluoro-7-methoxyquinazoline |

InChI |

InChI=1S/C9H6ClFN2O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,1H3 |

InChI Key |

SNOBTTVXJKJLPT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 6 Fluoro 7 Methoxyquinazoline and Advanced Analogs

General Synthetic Strategies for Quinazoline (B50416) Core Elaboration

The construction of the fundamental quinazoline ring system, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, has been a subject of extensive research. nih.govnih.gov Methodologies have evolved from traditional high-temperature cyclocondensations to more sophisticated and efficient modern approaches.

Classical Annulation Reactions

Classical annulation reactions are foundational methods that typically involve the cyclization of substituted benzene precursors. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and scalability.

One of the most prominent classical methods is the Niementowski Quinazoline Synthesis . This reaction involves the thermal condensation of an anthranilic acid with an amide to form a 3,4-dihydro-4-oxoquinazoline (a quinazolinone). wikipedia.orgchemeurope.com The reaction, first reported in 1895, can be lengthy and often requires high temperatures, but its utility has been enhanced through modern modifications, such as the use of microwave irradiation to shorten reaction times and improve yields. nih.gov

Other classical syntheses, though primarily known for quinoline synthesis, provide conceptual frameworks for quinazoline construction. The Friedländer Synthesis , for example, is the acid- or base-catalyzed condensation of a 2-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgwikipedia.orgjk-sci.com Adapting this to quinazoline synthesis involves using ortho-amino-aryl nitrogen-containing precursors. Similarly, the Combes Quinoline Synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone, establishing a protocol for fusing a six-membered nitrogen-containing ring onto an aniline core. cambridge.orgwikipedia.orgdrugfuture.com

| Reaction Name | Key Reactants | Product Type | Typical Conditions |

|---|---|---|---|

| Niementowski Synthesis | Anthranilic Acid + Amide/Formamide | Quinazolin-4(3H)-one | High Temperature (130-220°C) or Microwave wikipedia.orgnih.gov |

| Friedländer Synthesis (Adapted) | 2-Aminoaryl Nitrile/Amide + Carbonyl Compound | Substituted Quinazoline | Acid or Base Catalysis organicreactions.orgwikipedia.org |

| Combes Synthesis (Adapted) | Substituted Aniline + β-Diketone | Substituted Quinoline (analogous) | Acid Catalysis (e.g., H₂SO₄) cambridge.orgwikipedia.org |

Multi-Component Approaches to Quinazoline Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their high efficiency, atom economy, and ability to generate molecular diversity in a single step. nih.gov These reactions combine three or more starting materials in a one-pot procedure to form complex products, incorporating most of the atoms from the reactants into the final structure. nih.govopenmedicinalchemistryjournal.com

For quinazoline synthesis, various MCRs have been developed. These often involve the reaction of components like 2-aminobenzophenones, aldehydes, and a nitrogen source such as ammonium acetate, catalyzed by agents like iodine or ionic liquids. nih.gov The Ugi four-component reaction (Ugi-4CR), a well-known MCR, has also been adapted for the synthesis of complex quinazolinone scaffolds, demonstrating the power of MCRs to rapidly build libraries of heterocyclic compounds. nih.govacs.org These approaches offer significant advantages over classical methods, including milder reaction conditions and often higher yields. nih.govopenmedicinalchemistryjournal.com

| Reaction Type | Typical Components | Catalyst/Conditions | Reference |

|---|---|---|---|

| Three-Component Reaction | 2-Aminobenzophenone + Aldehyde + NH₄OAc | I₂ or Ionic Liquid (Bmim[FeCl₄]), Solvent-free | nih.gov |

| Three-Component Reaction | o-Bromo Aromatic Ketone + Aldehyde + Ammonia | CuCl, Air as oxidant | nih.govmdpi.com |

| Ugi Four-Component Reaction (Ugi-4CR) | o-Bromobenzoic Acid + o-Cyanobenzaldehyde + Isocyanide + Ammonia | Followed by Pd-catalyzed annulation | nih.govacs.org |

| Microwave-Assisted MCR | Isatoic Anhydride + Aniline + Aromatic Aldehyde | Gluconic acid aqueous solution (Green Solvent) | openmedicinalchemistryjournal.com |

Targeted Synthesis of 4-Chloro-6-fluoro-7-methoxyquinazoline

The synthesis of the specifically substituted this compound requires a carefully planned sequence of reactions, focusing on the precise placement of functional groups. The most effective strategies build the quinazoline core from a pre-functionalized benzene ring precursor.

Precursor Synthesis and Functional Group Transformations

A common and logical pathway to the target compound involves a three-step sequence: synthesis of a substituted anthranilic acid, cyclization to a quinazolinone intermediate, and subsequent chlorination.

Precursor Synthesis : The key starting material for this synthesis is 2-amino-5-fluoro-4-methoxybenzoic acid . The synthesis of this precursor establishes the crucial 6-fluoro and 7-methoxy substitution pattern. This is typically achieved by starting with a commercially available, appropriately substituted benzene derivative, followed by standard functional group manipulations such as nitration and subsequent reduction to an amine.

Cyclization to 6-fluoro-7-methoxyquinazolin-4(3H)-one : The substituted anthranilic acid is then cyclized to form the quinazolinone core. This is an application of the Niementowski reaction, where the precursor is heated with a one-carbon source like formamide or formamidine acetate. guidechem.com A closely analogous procedure is the synthesis of 7-fluoro-6-nitro-4-hydroxy quinazoline from 2-amino-4-fluorobenzoic acid and formamidine acetate, which proceeds via cyclization in a solvent like ethylene glycol monomethyl ether. google.com

Chlorination to this compound : The final step is the conversion of the 4-oxo group of the quinazolinone intermediate into the desired 4-chloro group. This is a standard and high-yielding transformation accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). guidechem.comchemicalbook.com The product is then typically isolated after removing the excess chlorinating agent and purification. chemicalbook.com

Regioselective Introduction of Halogen and Methoxy (B1213986) Substituents

Achieving the correct 6-fluoro and 7-methoxy substitution pattern is paramount and is most reliably controlled by the structure of the starting materials. The directing effects of the substituents on the initial aromatic ring guide the introduction of the amino and carboxyl groups necessary for forming the precursor, 2-amino-5-fluoro-4-methoxybenzoic acid.

While direct C-H functionalization and halogenation of the quinazoline core are possible, achieving high regioselectivity on an already substituted ring can be challenging and may lead to isomeric mixtures. mdpi.com For instance, methods exist for the regioselective C5-halogenation of 8-substituted quinolines, but these rely on specific directing groups that may not be present or desired in the target molecule. rsc.org Therefore, the most robust and unambiguous synthetic strategy is to begin with a benzene ring where the fluoro and methoxy substituents are already in the correct positions relative to each other, thereby ensuring the formation of the desired isomer.

Modern Synthetic Techniques in Quinazoline Chemistry

Recent decades have seen the development of numerous advanced synthetic methods that offer milder conditions, greater efficiency, and novel pathways for quinazoline synthesis.

Transition Metal-Catalyzed Reactions : Transition metals play a significant role in modern quinazoline synthesis. mdpi.com Copper-catalyzed reactions, building on the classical Ullmann condensation, are widely used for forming C-N bonds in annulation sequences. nih.govnih.gov Palladium-catalyzed cross-coupling reactions are also employed for constructing the quinazoline framework. ujpronline.com More advanced methods utilize rhodium, iron, and manganese catalysts for C-H activation and dehydrogenative coupling reactions, providing highly atom-economical routes to the quinazoline core. mdpi.comorganic-chemistry.orgnih.gov

C-H Activation/Functionalization : Direct C-H bond activation is a powerful modern strategy that avoids the need for pre-functionalized starting materials. mdpi.com Rhodium-catalyzed C-H amidation followed by cyclocondensation provides a mild and regioselective route to functionalized quinazolines. nih.gov This approach allows for the direct formation of C-N bonds on the aromatic ring, streamlining the synthetic process. rsc.org

Enabling Technologies : Modern technologies have also enhanced classical reactions. Microwave-assisted synthesis, for example, dramatically reduces reaction times and can improve yields in reactions like the Niementowski synthesis. nih.gov Furthermore, a focus on green chemistry has led to the development of syntheses that use environmentally benign solvents, ionic liquids, or solvent-free conditions, minimizing the environmental impact of chemical production. nih.govopenmedicinalchemistryjournal.com

| Modern Technique | Description | Example Catalyst/Condition | Advantages |

|---|---|---|---|

| Transition Metal Catalysis | Use of Cu, Pd, Rh, Fe, Mn to catalyze C-N and C-C bond formation. | CuCl, Pd(OAc)₂, [RhCp*Cl₂]₂ | High efficiency, broad functional group tolerance. mdpi.com |

| C-H Activation | Direct functionalization of C-H bonds to form the heterocyclic ring. | Rh(III) catalysts | High atom economy, fewer synthetic steps. organic-chemistry.orgnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Microwave reactor | Drastically reduced reaction times, improved yields. nih.gov |

| Green Chemistry Approaches | Use of eco-friendly catalysts, solvents, or solvent-free conditions. | Ionic liquids, water, solid-supported catalysts | Reduced environmental impact, increased safety. nih.govopenmedicinalchemistryjournal.com |

Transition-Metal-Catalyzed Synthetic Routes

Transition-metal catalysis plays a pivotal role in the construction of the quinazoline scaffold, offering efficient and selective methods for forming key carbon-nitrogen and carbon-carbon bonds. Palladium- and copper-based catalytic systems are particularly prominent in the synthesis of functionalized quinazolines.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are instrumental in introducing aryl and amino groups to the quinazoline core. For instance, the synthesis of advanced analogs often involves the regioselective substitution of chloro groups on the quinazoline ring. Palladium catalysts, in the presence of a suitable ligand and base, facilitate the coupling of the 4-chloroquinazoline intermediate with various boronic acids or amines to yield diverse libraries of compounds for structure-activity relationship (SAR) studies.

Copper-catalyzed reactions have also emerged as a powerful tool in quinazoline synthesis. These methods often involve cascade reactions that allow for the rapid assembly of the quinazoline ring from readily available starting materials. Copper catalysts can promote Ullmann-type couplings and aerobic oxidation processes, providing a cost-effective and practical alternative to palladium-based methods. For example, a copper-catalyzed cascade reaction can be employed to synthesize quinazoline derivatives from substituted (2-bromophenyl)methylamines and amides.

A representative transition-metal-catalyzed approach to a related 4,7-disubstituted quinazoline is outlined below:

| Step | Reactants | Catalyst/Reagents | Product | Yield (%) |

| 1 | 2,4,7-Trichloroquinazoline, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-4,7-dichloroquinazoline | 75-90 |

| 2 | 2-Aryl-4,7-dichloroquinazoline, Amine | Pd₂(dba)₃, BINAP, NaOtBu | 4-Amino-2-aryl-7-chloroquinazoline | 60-85 |

Sustainable and Green Chemistry Methodologies for Quinazoline Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally benign synthetic methods in pharmaceutical chemistry. The principles of green chemistry are increasingly being applied to the synthesis of quinazolines to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies for quinazoline synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally friendly alternatives such as water, ethanol, or ionic liquids.

Catalyst Efficiency: Employing highly efficient and recyclable catalysts to minimize waste and reduce the need for stoichiometric reagents. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation to reduce reaction times and energy consumption. researchgate.net

A notable green approach involves the one-pot synthesis of quinazoline derivatives in aqueous media, which circumvents the need for hazardous organic solvents and simplifies the work-up procedure. Furthermore, visible light-induced photocatalytic methods are being explored for the construction of the quinazoline ring under mild and environmentally friendly conditions.

| Green Chemistry Principle | Application in Quinazoline Synthesis | Example |

| Waste Prevention | One-pot synthesis to reduce intermediate isolation and purification steps. | Tandem reaction of 2-aminobenzonitriles with aldehydes. |

| Safer Solvents & Auxiliaries | Use of water or bio-based solvents. | Synthesis of quinazolinones in water. glpbio.com |

| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy input. | Rapid synthesis of quinazoline derivatives under microwave irradiation. |

| Use of Renewable Feedstocks | Exploration of bio-derived starting materials. | Synthesis from biomass-derived platform chemicals. |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions and improving yields in the synthesis of heterocyclic compounds, including quinazolines. The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. This rapid heating can also lead to cleaner reactions with fewer side products, simplifying purification processes.

In the context of this compound synthesis, microwave assistance can be applied to several key steps, such as the initial cyclization to form the quinazoline ring and subsequent substitution reactions. For example, the condensation of an appropriately substituted anthranilic acid derivative with formamide or a similar one-carbon source can be efficiently promoted by microwave heating.

The benefits of microwave-assisted synthesis in this context include:

Rate Acceleration: Dramatically shorter reaction times.

Higher Yields: Improved conversion of starting materials to products.

Enhanced Purity: Reduction of side reactions and byproducts.

Improved Efficiency: Facilitates reactions that are sluggish or require harsh conditions under conventional heating.

| Reaction Step | Conventional Heating | Microwave-Assisted |

| Cyclization of anthranilamide with orthoester | 8-12 hours | 10-20 minutes |

| Nucleophilic substitution at C4-position | 6-24 hours | 15-60 minutes |

Optimization of Synthetic Efficiency and Yields for Research Scale-Up

The transition from laboratory-scale synthesis to larger-scale production for preclinical and clinical studies requires careful optimization of reaction conditions to ensure efficiency, reproducibility, and safety. The primary goals of process optimization for the synthesis of this compound are to maximize yield, minimize impurities, and develop a robust and scalable process.

Key parameters that are typically optimized include:

Reaction Concentration: Increasing the concentration of reactants can improve throughput, but may also lead to solubility issues or increased side reactions.

Catalyst Loading: Minimizing the amount of expensive transition-metal catalysts without compromising reaction efficiency is crucial for cost-effectiveness.

Temperature and Reaction Time: Fine-tuning the temperature and reaction duration to achieve complete conversion while minimizing the formation of degradation products.

Reagent Stoichiometry: Optimizing the molar ratios of reactants and reagents to maximize the yield of the desired product and minimize waste.

Work-up and Purification: Developing efficient and scalable procedures for isolating and purifying the final product to meet the high-purity requirements for pharmaceutical intermediates.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome and identify the optimal conditions. For instance, in the chlorination step to introduce the chloro group at the 4-position, the choice of chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride), solvent, and temperature can be optimized to achieve high conversion and selectivity.

| Parameter | Initial Condition | Optimized Condition | Impact on Yield/Purity |

| Catalyst Loading | 2 mol% | 0.5 mol% | Reduced cost without significant yield loss. |

| Reaction Temperature | 100 °C | 80 °C | Decreased impurity formation. |

| Purification Method | Column Chromatography | Recrystallization | Improved scalability and reduced solvent waste. |

Structure Activity Relationship Sar Studies of 4 Chloro 6 Fluoro 7 Methoxyquinazoline and Its Analogs

Impact of Halogen and Methoxy (B1213986) Substituents on Molecular Recognition and Activity

The presence and positioning of halogen and methoxy groups on the quinazoline (B50416) ring are critical determinants of a molecule's biological activity. These substituents influence the compound's electronic properties, lipophilicity, and ability to form key interactions with biological targets.

The chlorine atom at the C-4 position is a key feature, acting as a reactive site for nucleophilic substitution, which allows for the introduction of various side chains to explore the SAR of the quinazoline scaffold. In many quinazoline-based inhibitors, this position is often occupied by an anilino group, which forms crucial hydrogen bonds within the ATP-binding site of kinases. The chloro group itself can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

The fluorine atom at the C-6 position and the methoxy group at the C-7 position also play significant roles. Fluorine, being highly electronegative, can alter the pKa of the quinazoline ring system, influencing its ionization state and bioavailability. Furthermore, the fluorine atom can form favorable orthogonal multipolar interactions with the backbone of target proteins. The methoxy group at C-7 is known to be involved in forming hydrogen bonds with the hinge region of protein kinases, a common binding motif for quinazoline-based inhibitors. The strategic placement of these substituents creates a unique electronic and steric profile that can be optimized for enhanced biological activity.

Structure-Activity Modulations Imparted by C-4 Substitutions

The C-4 position of the quinazoline ring is a primary site for structural modifications aimed at modulating the biological activity of this class of compounds. The 4-chloro group serves as a versatile handle for introducing a wide array of substituents, with the nature of the substituent profoundly influencing the compound's potency and selectivity.

In the context of kinase inhibition, replacing the 4-chloro group with a substituted anilino moiety is a well-established strategy. The anilino ring can be directed towards a hydrophobic pocket in the kinase domain, and its substituents can be tailored to optimize van der Waals interactions and further enhance binding affinity. For instance, the introduction of small, lipophilic groups on the anilino ring often leads to increased potency.

The following table illustrates the impact of different anilino substitutions at the C-4 position on the inhibitory activity of quinazoline analogs against Epidermal Growth Factor Receptor (EGFR), a common target for this class of inhibitors.

| Compound | C-4 Substituent | EGFR IC₅₀ (nM) |

| 1 | 3-Chloro-4-fluoroanilino | 39 |

| 2 | 4-Bromoanilino | Similar potency to 1 |

| 3 | 4-Fluoroanilino | Reduced potency compared to 1 |

| 4 | 3-Chloroanilino | Reduced potency compared to 1 |

| 5 | 4-Trifluoromethylanilino | Slightly improved potency over 1 |

This table is interactive. You can sort the data by clicking on the column headers.

As the data suggests, even subtle changes in the substitution pattern of the anilino group at the C-4 position can lead to significant variations in biological activity. This highlights the importance of this position in the SAR of quinazoline derivatives.

Systematic Elucidation of SAR through Directed Structural Variations

A systematic approach to modifying the structure of 4-Chloro-6-fluoro-7-methoxyquinazoline and its analogs is essential for a comprehensive understanding of their SAR. This involves the directed variation of substituents at different positions of the quinazoline core and the side chains attached to it.

Beyond the C-4 position, modifications at the C-6 and C-7 positions have also been extensively explored. The introduction of various functional groups at these positions can influence the solubility, metabolic stability, and target-binding affinity of the compounds. For example, the incorporation of basic amine-containing side chains at the C-6 or C-7 position can improve the pharmacokinetic properties of the resulting molecules.

The following table presents data on the anti-proliferative activity of a series of 4-anilino-6-aminoquinazoline derivatives, showcasing the effects of varying the substituent at the 6-amino position.

| Compound | C-4 Substituent | C-6 Substituent | Anti-MERS-CoV IC₅₀ (µM) |

| 6 | 3-Chloro-4-fluoroanilino | 3-Methoxybenzylamino | >10 |

| 7 | 3-Chloro-4-fluoroanilino | 2-Methoxybenzylamino | 3.8 |

| 8 | 3-Chloro-4-fluoroanilino | 2-Hydroxybenzylamino | 3.6 |

| 9 | 3-Chloro-4-fluoroanilino | 3-Cyanobenzylamino | 0.157 |

This table is interactive. You can sort the data by clicking on the column headers.

These findings demonstrate that systematic structural variations are a powerful tool for elucidating the SAR of quinazoline derivatives and for optimizing their biological activity.

Specific Contributions of the 6-Fluoro and 7-Methoxy Groups to the Biological Profile

The 6-fluoro group, as mentioned earlier, can enhance metabolic stability by blocking potential sites of metabolism. Its electron-withdrawing nature can also modulate the electronic distribution of the quinazoline ring, which can fine-tune its interactions with target proteins. In several kinase inhibitors, the presence of a fluorine atom at this position has been shown to be crucial for high potency.

The 7-methoxy group is frequently involved in forming a key hydrogen bond with the hinge region of protein kinases. This interaction helps to anchor the inhibitor in the ATP-binding pocket, leading to potent inhibition. The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, a common feature in many type I kinase inhibitors. The combination of the 6-fluoro and 7-methoxy groups, therefore, provides a synergistic effect, enhancing both the pharmacokinetic and pharmacodynamic properties of the quinazoline scaffold.

Advanced Analytical Research Methodologies in Quinazoline Chemistry

Spectroscopic Characterization of Novel Quinazoline (B50416) Derivatives and Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like quinazolines. For a compound such as 4-Chloro-6-fluoro-7-methoxyquinazoline, a suite of NMR experiments would be employed to confirm its structure.

¹H NMR (Proton NMR) would provide information on the number of different types of protons and their neighboring environments. The aromatic region of the spectrum would be of particular interest, with expected signals for the protons on the quinazoline core. The methoxy (B1213986) group would exhibit a characteristic singlet peak.

¹³C NMR (Carbon NMR) spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would show distinct signals for each carbon atom in the molecule, including those of the quinazoline core and the methoxy group.

2D NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between protons and carbons, which is crucial for the definitive assignment of all signals and confirmation of the substitution pattern on the quinazoline ring.

A hypothetical representation of the kind of data expected from ¹H and ¹³C NMR analysis is presented in the table below.

| Analysis | Expected Chemical Shifts (δ ppm) and Coupling Patterns |

| ¹H NMR | Aromatic protons on the quinazoline ring, singlet for the methoxy group protons. |

| ¹³C NMR | Distinct signals for each carbon atom of the quinazoline core and the methoxy group. |

Note: The actual chemical shifts and coupling constants would need to be determined experimentally.

High-Resolution Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to measure the exact mass of the molecular ion. This experimental value can then be compared to the calculated mass for the chemical formula C₉H₆ClFN₂O, providing strong evidence for the compound's identity.

Furthermore, fragmentation analysis within the mass spectrometer can offer additional structural information. By observing the fragmentation pattern of the parent ion, it is possible to deduce the structure of different parts of the molecule, further corroborating the proposed structure.

| Mass Spectrometry Analysis | Expected Outcome |

| High-Resolution Mass (HRMS) | Provides the accurate mass of the molecular ion, confirming the elemental composition. |

| Fragmentation Pattern | Offers insights into the structural components of the molecule. |

Note: Specific m/z values would be determined through experimental analysis.

Chromatographic Techniques for Isolation and Purity Assessment in Research-Grade Samples

Chromatographic methods are essential for the purification of synthesized compounds and for the assessment of their purity, which is critical for their use in further research.

For this compound, High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of a research-grade sample. A validated HPLC method, typically using a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water), would be developed to separate the target compound from any impurities or starting materials. The purity is generally determined by the area percentage of the main peak in the chromatogram. For research purposes, a purity of ≥98% is often required.

Column chromatography is a fundamental technique used for the purification of the crude product after synthesis. The choice of solvent system and stationary phase (e.g., silica gel) would be optimized to achieve efficient separation of this compound from byproducts.

| Chromatographic Technique | Application | Typical Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the final product. | Reversed-phase C18 column, UV detection. |

| Column Chromatography | Purification of the crude product post-synthesis. | Silica gel stationary phase, gradient elution with organic solvents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.